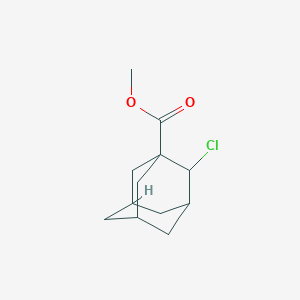
Methyl 2-chloroadamantane-1-carboxylate
Description
Methyl 2-chloroadamantane-1-carboxylate is a bicyclic diamondoid compound characterized by a rigid adamantane backbone substituted with a chlorine atom at the 2-position and a methyl ester group at the 1-position. The adamantane core imparts exceptional thermal stability and lipophilicity, making it valuable in pharmaceutical and materials science applications. The chlorine substituent enhances reactivity for further functionalization, while the ester group offers versatility in hydrolysis or transesterification reactions.
Properties
CAS No. |
103549-34-4 |
|---|---|
Molecular Formula |
C12H17ClO2 |
Molecular Weight |
228.71 g/mol |
IUPAC Name |
methyl 2-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C12H17ClO2/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10H,2-6H2,1H3 |
InChI Key |
YBOYZNLGOLWXPZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2Cl |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2Cl |
Synonyms |
methyl 2-chloroadamantane-1-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s adamantane framework distinguishes it from linear or polycyclic esters. Below is a comparison with methyl esters and chlorinated analogs from the evidence:
Physicochemical Properties
- Thermal Stability: The adamantane core in this compound confers higher decomposition temperatures (>250°C) compared to linear esters like trans-13-octadecenoic acid methyl ester (decomposes ~150°C) .
- Lipophilicity : Adamantane derivatives exhibit logP values >3, surpassing diterpenic esters (e.g., sandaracopimaric acid methyl ester, logP ~2.5) . This enhances membrane permeability in drug design.
- Reactivity: The chlorine atom at the 2-position facilitates nucleophilic substitution, contrasting with non-halogenated esters like torulosic acid methyl ester, which undergo ester hydrolysis or oxidation .
Research Findings and Gaps
- Spectral Characterization : While details NMR and FTIR for methyl shikimate, analogous studies for this compound are absent. Predictions suggest distinct ¹³C NMR signals for the adamantane carbons (δ 30–50 ppm) and ester carbonyl (δ 170 ppm) .

- Its structural similarity to adamantane drugs (low acute toxicity) implies moderate safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



